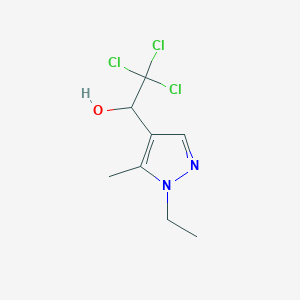

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol

CAS No.: 1338495-04-7

Cat. No.: VC2680156

Molecular Formula: C8H11Cl3N2O

Molecular Weight: 257.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1338495-04-7 |

|---|---|

| Molecular Formula | C8H11Cl3N2O |

| Molecular Weight | 257.5 g/mol |

| IUPAC Name | 2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanol |

| Standard InChI | InChI=1S/C8H11Cl3N2O/c1-3-13-5(2)6(4-12-13)7(14)8(9,10)11/h4,7,14H,3H2,1-2H3 |

| Standard InChI Key | JBFACOWCLFHDTF-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)C(C(Cl)(Cl)Cl)O)C |

| Canonical SMILES | CCN1C(=C(C=N1)C(C(Cl)(Cl)Cl)O)C |

Introduction

Structural Characterization and Chemical Properties

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol features a unique molecular architecture consisting of a pyrazole ring with ethyl and methyl substituents at specific positions, complemented by a trichloromethyl group and a hydroxyl functionality. The compound's complexity arises from this particular arrangement of functional groups, which influences its chemical behavior and potential applications in various research domains.

Basic Physical and Chemical Properties

The compound is characterized by the following fundamental properties:

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1338495-04-7 |

| Molecular Formula | C8H11Cl3N2O |

| Molecular Weight | 257.54 g/mol |

| IUPAC Name | 2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanol |

The molecular structure comprises several key elements: (1) a pyrazole heterocyclic core, (2) an ethyl group at the N-1 position, (3) a methyl group at the C-5 position, (4) a trichloromethyl moiety, and (5) a hydroxyl group . This unique combination of structural features contributes to the compound's distinct chemical profile and potential biological interactions.

Comparison with Structurally Related Compounds

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol belongs to a family of structurally related compounds that share common features but differ in specific substitution patterns.

Structural Analogs

Table 4: Comparison of Structural Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol | 1338495-04-7 | C8H11Cl3N2O | 257.54 | Reference compound |

| 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol | 1338495-16-1 | C7H9Cl3N2O | 243.51 | Lacks methyl group at C-5 position |

| 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol | 1338494-75-9 | C8H11Cl3N2O | 257.54 | Methyl group at C-3 instead of C-5 position |

These compounds share core structural elements, particularly the trichloroethyl group, but differ in the substitution pattern on the pyrazole ring. These variations can significantly impact chemical properties, reactivity patterns, and potential biological activities. The positioning of the methyl group, in particular, may influence the electronic distribution within the pyrazole ring, potentially affecting its interaction with biological targets.

Structure-Activity Relationships

The subtle structural differences between these analogs provide valuable insights for structure-activity relationship studies. The presence or absence of methyl substituents at specific positions can substantially influence:

-

Binding affinity to biological targets

-

Metabolic stability

-

Chemical reactivity

-

Physicochemical properties

These differences make the compound family valuable for comparative studies aimed at optimizing biological activity or chemical properties for specific applications.

Future Research Directions

Current literature suggests several promising avenues for future research involving 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol.

Pharmaceutical Development Opportunities

The compound's structural features suggest potential for pharmaceutical applications through:

-

Systematic evaluation of biological activities against various targets

-

Optimization of structure to enhance potency or selectivity

-

Investigation of structure-activity relationships through analog synthesis

-

Development of more selective and potent derivatives

Synthetic Methodology Enhancement

Opportunities exist to develop improved synthetic routes, focusing on:

-

More efficient and scalable synthesis protocols

-

Stereoselective synthetic approaches

-

Green chemistry adaptations to reduce environmental impact

-

Catalyst development for selective transformations

By addressing these research directions, scientists can expand the utility of this compound class in both academic and industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume